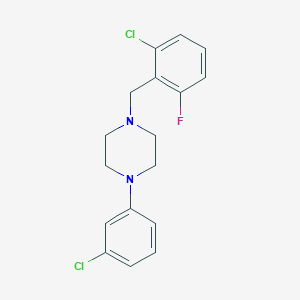![molecular formula C16H14N2O2 B5651807 7-amino-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B5651807.png)
7-amino-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromeno[3,4-c]quinolin-6-one derivatives has been achieved through various synthetic pathways, including the aza-Diels-Alder reaction, which allows for the efficient creation of these polycyclic structures in high yields. For example, Majumdar et al. (2011) demonstrated the synthesis of dihydro-3H-chromeno[3,4-b][4,7]phenanthrolin-3-one and chromeno[4,3-b]pyrano[3,2-f]quinolin-3(13H)-one derivatives through this methodology, highlighting the versatility and efficiency of this synthetic approach in constructing complex heterocycles (Majumdar, Ponra, & Taher, 2011).
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography, providing insight into their complex architectures. The regioselective synthesis of 6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]quinolin-6-ones, as described by Majumdar, Debnath, & Chottopadhyay (2008), showcases the detailed structural understanding achievable for these molecules (Majumdar, Debnath, & Chottopadhyay, 2008).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, enabling the modification of their structures and the introduction of functional groups, which is crucial for exploring their chemical properties and potential applications. The work by Majumdar, Taher, & Ponra (2010) on the condensative cyclization of 6-amino-5-[(trimethylsilyl)ethynyl]-2H-chromen-2-one with aryl aldehydes illustrates the reactivity of these compounds and their potential for derivatization (Majumdar, Taher, & Ponra, 2010).
Physical Properties Analysis
The physical properties of chromeno[3,4-c]quinolin-6-one derivatives, such as solubility, melting points, and crystal structure, are determined by their molecular architecture. Studies involving the characterization of these properties provide insights into their behavior in different environments and under various conditions.
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interactions with other molecules, are influenced by their unique molecular structures. For instance, the oxidative aromatization and cytotoxic activity evaluation of novel derivatives, as investigated by Motamedi et al. (2014), offer valuable information on the chemical behavior and potential therapeutic uses of these compounds (Motamedi et al., 2014).
Propiedades
IUPAC Name |
7-amino-9,10,11,12-tetrahydrochromeno[3,4-c]quinolin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c17-15-14-13(9-5-1-3-7-11(9)18-15)10-6-2-4-8-12(10)20-16(14)19/h2,4,6,8H,1,3,5,7H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHWGLFXYZXNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C(=N2)N)C(=O)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

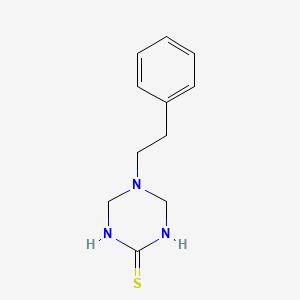
![(3R*,4S*)-1-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5651738.png)
![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5651742.png)
![2-methyl-5-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5651750.png)
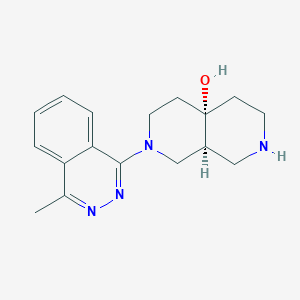
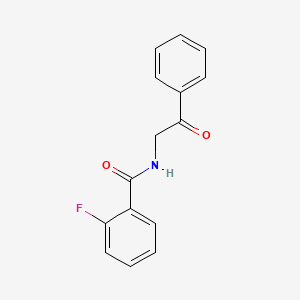
![8-(2-fluorobenzoyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5651768.png)
![3-({4-[(6-chloro-3-pyridinyl)methyl]-1-piperazinyl}carbonyl)-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5651770.png)
![(3S*,4R*)-1-[2-(4-fluorophenyl)ethyl]-4-methylpiperidine-3,4-diol](/img/structure/B5651775.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[3-(2-thienyl)propanoyl]piperidine](/img/structure/B5651780.png)
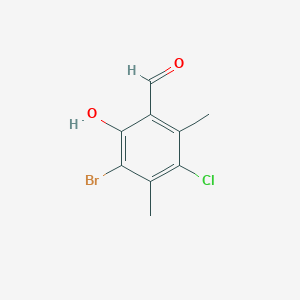
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)amino]-N,N-dimethylethanesulfonamide](/img/structure/B5651803.png)
![3-{[3-(2-methoxyphenoxy)-1-azetidinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5651816.png)
